molecular formula C6H10BrCl2N3 B2375363 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2460757-28-0

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2375363
CAS No.: 2460757-28-0
M. Wt: 274.97
InChI Key: UCAJWEKANOXPKB-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound with the molecular formula C₆H₁₀BrCl₂N₃ and a molecular weight of 274.97 g/mol . Its IUPAC name reflects its structural features:

  • 3-Bromo : A bromine atom at position 3 of the pyrazole ring.
  • 4,5,6,7-Tetrahydro : Partial saturation of the pyridine ring, reducing aromaticity.
  • Pyrazolo[4,3-c]pyridine : Fusion of pyrazole (positions 4 and 3) to pyridine (position c).
  • Dihydrochloride : Two hydrochloric acid molecules forming a salt with the base compound.

Alternative identifiers include:

  • CAS Number : 2460757-28-0 (dihydrochloride form).
  • SMILES : BrC1=NNC2=C1CNCC2.Cl.Cl.

Historical Context in Heterocyclic Chemistry

Pyrazolopyridines emerged as key scaffolds in medicinal chemistry during the late 20th century, driven by their bioisosteric relationship with purines. The tetrahydro derivatives, including this compound, gained prominence in the 2010s for their enhanced solubility and metabolic stability compared to fully aromatic analogs. Synthetic methods evolved from traditional cyclocondensation (e.g., Claisen-Schmidt reactions) to modern protocols like the Japp–Klingemann reaction, which enables efficient annulation of pyrazole rings to saturated pyridine cores.

Position in Pyrazolopyridine Compound Family

This compound belongs to the pyrazolo[4,3-c]pyridine subclass, distinguished by:

  • Ring Fusion : Pyrazole fused at positions 4 and 3 to a partially saturated pyridine ring.
  • Substituents : Bromine at position 3 and two chloride counterions.

Structural Comparison Within the Family

Feature Pyrazolo[4,3-c]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine
Fusion Positions 4,3-c 3,4-b 1,5-a
Aromaticity Partially saturated Fully aromatic Fully aromatic
Common Applications Kinase inhibitors Anticancer agents Antibacterial agents

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from:

  • Synthetic Flexibility : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Drug Discovery Potential : Tetrahydro rings improve bioavailability by reducing planar rigidity.
  • Structural Uniqueness : The [4,3-c] fusion pattern is rare, offering unexplored chemical space for kinase-targeted therapies.

Structural Comparison to Related Heterocycles

Key Differences from Analogous Structures

  • vs. Pyrazolo[3,4-b]pyridine :
    • Saturation: Tetrahydro vs. fully aromatic pyridine ring.
    • Solubility: this compound is more water-soluble due to salt formation.
  • vs. Indazoles :

    • Ring Size: Bicyclic (pyrazolopyridine) vs. monocyclic (indazole).
    • Reactivity: Bromine at position 3 enables regioselective functionalization.
  • vs. Purines :

    • Bioisosterism: Mimics purine’s N-heterocyclic core but lacks a fused imidazole ring.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAJWEKANOXPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride lies in its role as a scaffold for drug discovery. Compounds containing the pyrazolo[4,3-c]pyridine core have been synthesized and evaluated for various therapeutic properties:

  • Anticancer Activity : Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, certain modifications of this scaffold have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolo[4,3-c]pyridine derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Neuropharmacology

Research has highlighted the neuropharmacological potential of this compound. Pyrazolo[4,3-c]pyridines have been investigated for their effects on neurotransmitter systems:

  • Cognitive Enhancement : Certain derivatives have shown promise in enhancing cognitive functions and memory retention in preclinical models . This suggests potential applications in treating neurodegenerative diseases.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with diverse biological activities:

  • Synthetic Pathways : Researchers have developed synthetic routes that incorporate this compound as a key building block for creating libraries of new compounds for screening against various biological targets .

Case Study 1: Anticancer Activity

A study conducted by researchers focused on synthesizing a series of pyrazolo[4,3-c]pyridine derivatives. The compounds were tested against several cancer cell lines:

CompoundIC50 (µM)Cancer Type
A5.0Breast
B10.5Lung
C8.2Colon

Results indicated that Compound A exhibited the highest potency against breast cancer cells, suggesting that modifications to the pyrazolo[4,3-c]pyridine core could enhance anticancer activity .

Case Study 2: Neuropharmacological Effects

In another study aimed at assessing cognitive enhancement properties, researchers administered a derivative of the compound to animal models:

Treatment GroupMemory Retention (%)
Control40
Compound D70

The results demonstrated a significant improvement in memory retention in the group treated with Compound D compared to the control group .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound has been shown to inhibit c-Met kinase, which is involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Salt Forms : The dihydrochloride salt improves aqueous solubility, contrasting with neutral sulfonamide derivatives (e.g., Compound 16) .
  • Functional Groups : Compounds with oxazole (e.g., 12f) or ester groups () exhibit divergent biological and physical properties.

Physical and Spectral Properties

Table 2: Physical and Hazard Profiles

Property Target Compound Compound 16 () Compound 12f ()
Molecular Weight 274.97 g/mol 620.36 g/mol 280.75 g/mol
Melting Point Not reported 200–201°C 142–143°C
Solubility Polar solvents (inferred) DMSO-compatible Water/DMSO (hydrochloride salt)
Hazard Classification H302 (Harmful if swallowed) Not explicitly reported Not explicitly reported

Key Insights :

  • The target compound’s dihydrochloride form likely increases solubility in water compared to neutral sulfonamide derivatives.
  • Higher molecular weight in Compound 16 correlates with its extended aromatic system and sulfonamide group .

Biological Activity

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS Number: 2460757-28-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolopyridines and has been studied for its role as an enzyme inhibitor and its therapeutic applications in various diseases, particularly in cancer research.

  • Molecular Formula : C₆H₈BrN₃·2HCl
  • Molecular Weight : 274.97 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. Notably, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to antiproliferative effects in various cancer cell lines .

Anticancer Properties

Research has indicated that compounds similar to 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The compound has shown the ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In vitro studies have reported IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can effectively inhibit the proliferation of human tumor cell lines such as HeLa and HCT116 .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • It interacts with various enzymes involved in metabolic pathways and signal transduction.
  • The inhibition of specific enzymes can lead to altered metabolic processes that may be beneficial in treating certain diseases .

Study on Antiproliferative Effects

A study published in MDPI explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines, including derivatives of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The results indicated that these compounds exhibited potent antiproliferative activity against various cancer cell lines. The study highlighted the structural modifications that could enhance biological activity .

Comparison with Similar Compounds

Compound NameBiological ActivityReference
1H-Pyrazolo[3,4-b]pyridineAnticancer activity
tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridineEnzyme inhibition
Other pyrazolopyridine derivativesVarying degrees of kinase inhibition

Q & A

Basic Research Question

Chromatography : Use reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O + 0.1% TFA) for small-scale purification .

Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) for crystalline intermediates. For dihydrochloride salts, ethanol/ether mixtures yield high-purity solids .

Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) or enzymatic kinetic resolution for enantiomers .

How do structural modifications (e.g., oxazolyl substituents) impact antibacterial activity against ESKAPE pathogens?

Advanced Research Question
Derivatives with oxazolyl groups (e.g., compound 12f ) show enhanced activity due to:

Membrane Permeability : LogP adjustments via substituent lipophilicity (e.g., methoxyethyl groups improve Gram-negative penetration) .

Target Engagement : Oxazolyl moieties hydrogen bond with bacterial enzymes (e.g., pantothenate synthetase in M. tuberculosis), confirmed by X-ray crystallography .

Cytotoxicity Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce off-target effects. For example, 12h (methoxypropyl) showed lower cytotoxicity (IC₅₀ > 50 μM) than 12f .

Advanced Research Question

Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify metabolic hotspots. For example, ester hydrolysis in vivo may reduce bioavailability versus in vitro .

Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .

Species-Specific Metabolism : Compare CYP450 isoform activity (human vs. murine) using liver microsomes. Adjust dosing regimens accordingly .

Contradiction Analysis : If in vitro IC₅₀ (e.g., 21.8 μM ) does not translate to in vivo efficacy, assess protein binding (SPR) or tissue distribution (radiolabeled tracer studies) .

What spectroscopic techniques are critical for characterizing degradation products under accelerated stability conditions?

Basic Research Question

LC-HRMS : Identify hydrolytic products (e.g., dehalogenation or ring-opening) with ppm mass accuracy .

NMR Stability Studies : Track pH-dependent degradation (e.g., in 0.1 M HCl/NaOH) via ¹H NMR peak shifts. For example, the C3-bromo group is prone to hydrolysis under basic conditions .

XRD for Polymorphs : Monitor salt form transitions (e.g., dihydrochloride to monohydrochloride) under humidity stress .

How can synthetic byproducts (e.g., di-brominated analogs) be minimized during scale-up?

Advanced Research Question

Process Optimization :

  • Temperature Control : Maintain bromination at ≤25°C to suppress di-substitution .
  • Slow Addition : Use syringe pumps for HBr addition (1 mL/min) to localize excess reagent .

In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor bromine consumption in real time .

Workup Strategy : Quench excess bromine with NaHSO₃ and extract early to prevent side reactions .

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